molecular formula C21H17FN2O4 B14870533 (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate

(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate

Cat. No.: B14870533
M. Wt: 380.4 g/mol
InChI Key: WRNMNAVLAVIQCF-XKVLWOBQSA-N
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Description

(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzamido group and an isoindolylidene moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate typically involves multiple steps, starting with the preparation of the isoindole core. The synthetic route may include the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorobenzamido Group: This step involves the reaction of the isoindole core with a fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido derivative.

    Formation of the Final Compound: The final step involves the reaction of the fluorobenzamido derivative with ethyl acetoacetate under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 2-(3-(2-chlorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate: This compound has a chlorobenzamido group instead of a fluorobenzamido group, which may result in different chemical and biological properties.

    Ethyl 2-(3-(2-bromobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate:

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl (Z)-2-[3-(2-fluorobenzoyl)iminoisoindol-1-yl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C21H17FN2O4/c1-3-28-21(27)17(12(2)25)18-13-8-4-5-9-14(13)19(23-18)24-20(26)15-10-6-7-11-16(15)22/h4-11,25H,3H2,1-2H3/b17-12-,24-19?

InChI Key

WRNMNAVLAVIQCF-XKVLWOBQSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31

Canonical SMILES

CCOC(=O)C(=C(C)O)C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31

Origin of Product

United States

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